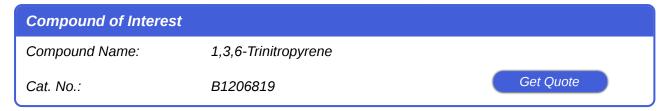


Spectroscopic and Spectrometric Characterization of 1,3,6-Trinitropyrene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **1,3,6-trinitropyrene** (1,3,6-TNP), a key compound in materials science and environmental research. This document outlines the essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data for the characterization of **1,3,6-trinitropyrene**.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of **1,3,6-trinitropyrene** and provides insights into its fragmentation patterns, aiding in its definitive identification.[1] The typical observation is the molecular ion peak.



Parameter	Value	Source(s)
Molecular Formula	C16H7N3O6	[1]
Molecular Weight	337.24 g/mol	[1]
Molecular Ion Peak (m/z)	337	[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for the structural elucidation of **1,3,6-trinitropyrene**.[1] ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the nitro groups on the pyrene core.[1][2]

¹H NMR Chemical Shifts

The ¹H NMR data for **1,3,6-trinitropyrene** is primarily reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2]

Solvent	Chemical Shift (δ, ppm)	Assignment (Protons)	Source(s)
DMSO-d ₆	9.41	Aromatic H	[1]
9.23	Aromatic H	[1]	
9.16	Aromatic H	[1]	
9.08	Aromatic H	[1]	_

¹³C NMR Chemical Shifts

While ¹³C NMR chemical shifts have been reported and are instrumental in the complete structural assignment of nitrated pyrene derivatives, specific peak assignments for **1,3,6-trinitropyrene** were not available in the cited literature.[1][2] The data is typically acquired in DMSO-d₆.[2]

Infrared (IR) Spectroscopy Data



Infrared spectroscopy is used to identify the functional groups present in the **1,3,6- trinitropyrene** molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of the nitro groups and the aromatic pyrene backbone. Specific peak data was not available in the search results, but the expected characteristic absorption regions are listed below.

Functional Group	Expected Wavenumber Range (cm ⁻¹)	Vibration Type
Aromatic C-H	3100 - 3000	Stretching
Aromatic C=C	1600 - 1450	Stretching
Nitro (N-O)	1550 - 1490	Asymmetric Stretching
1355 - 1315	Symmetric Stretching	

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data.

Synthesis of 1,3,6-Trinitropyrene

The primary method for synthesizing **1,3,6-trinitropyrene** is through the direct nitration of pyrene.[1]

- Reaction Setup: Pyrene is refluxed in concentrated nitric acid (HNO₃). A typical ratio is 1 gram of pyrene to 80 mL of HNO₃.
- Reaction Conditions: The mixture is heated to 80°C and stirred for approximately 12 hours.
- Precipitation and Filtration: After cooling to room temperature, the reaction mixture is diluted with deionized water (e.g., 500 mL), causing the yellow 1,3,6-trinitropyrene product to precipitate.
- Collection: The solid product is collected by filtration.



NMR Spectroscopy Protocol (General)

The following is a general protocol for acquiring NMR spectra of nitrated polycyclic aromatic hydrocarbons.

- Sample Preparation: Dissolve approximately 10-50 mg of the **1,3,6-trinitropyrene** sample in a suitable deuterated solvent, typically DMSO-d₆, to a final volume of about 0.6 mL in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
- ¹H NMR Acquisition:
 - Load standard proton acquisition parameters.
 - Tune and shim the probe for the specific sample and solvent.
 - Set the spectral width to cover the aromatic region (approximately 0-12 ppm).
 - Use a 45° or 90° pulse width.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Load standard carbon acquisition parameters with proton decoupling.
 - Set the spectral width to cover the expected range for aromatic carbons (approximately 100-160 ppm).
 - A longer acquisition time and a higher number of scans are typically required compared to
 ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
 Phase the spectrum and reference it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).



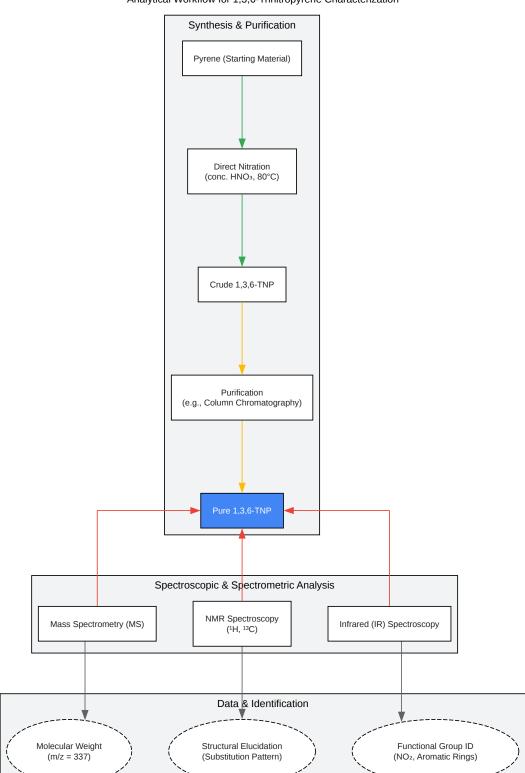
Mass Spectrometry Protocol (General)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).
- Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common, but Negative Chemical Ionization (NCI) has shown increased sensitivity for nitro-PAHs.[1]
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
 The molecular ion peak corresponding to the molecular weight of 1,3,6-trinitropyrene (m/z = 337) is the primary focus for identification.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of **1,3,6-trinitropyrene**.





Analytical Workflow for 1,3,6-Trinitropyrene Characterization

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Workflow for 1,3,6-TNP Synthesis and Analysis



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